1,3-Butanediol diacetate chemical properties and structure
1,3-Butanediol diacetate chemical properties and structure
An In-Depth Technical Guide to 1,3-Butanediol Diacetate: Chemical Properties, Structure, and Analysis
Abstract
1,3-Butanediol diacetate (CAS No. 1117-31-3) is a diester with applications primarily in the fragrance industry. However, the growing interest in its parent compound, (R)-1,3-butanediol, as a key chiral intermediate for antibiotics and as a precursor for therapeutic ketosis, elevates the importance of understanding its derivatives.[1][2] This guide provides a comprehensive technical overview of 1,3-butanediol diacetate, detailing its chemical structure, stereoisomerism, physicochemical properties, synthesis, and chemical reactivity. Furthermore, it offers field-proven, detailed protocols for its analytical characterization, catering to researchers, scientists, and professionals in drug development who may encounter this molecule as an intermediate, a solvent, or a pro-drug candidate.
Nomenclature and Chemical Identifiers
Correctly identifying a chemical compound is the foundation of all scientific research. 1,3-Butanediol diacetate is known by several synonyms, and its key identifiers are crucial for database searches and regulatory compliance.
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IUPAC Name : 3-acetyloxybutyl acetate[3]
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CAS Registry Number : 1117-31-3[4]
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Molecular Formula : C₈H₁₄O₄[4]
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Molecular Weight : 174.19 g/mol [3]
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Synonyms : 1,3-Butylene diacetate, 1,3-Butylene glycol diacetate, 1,3-Diacetoxybutane, Butane-1,3-diyl diacetate[3][4]
Molecular Structure and Stereochemistry
1,3-Butanediol diacetate is the diester of 1,3-butanediol and acetic acid. The structure features two ester functional groups, one at the primary (C1) position and one at the secondary (C3) position of the butane backbone.
Structural Representation
The connectivity of 1,3-butanediol diacetate can be represented by the following diagram.
Caption: 2D Chemical Structure of 1,3-Butanediol Diacetate.
Stereochemistry: A Critical Consideration
The carbon atom at the 3-position (C3) is a chiral center, meaning 1,3-butanediol diacetate exists as a pair of enantiomers: (R)-1,3-butanediol diacetate and (S)-1,3-butanediol diacetate. The commercially available product is typically a racemic mixture of these two forms.[3]
The significance of this stereochemistry cannot be overstated, particularly for pharmaceutical applications. The precursor, (R)-1,3-butanediol, is a critical chiral building block for the synthesis of advanced β-lactam antibiotics like penems and carbapenems.[1] Furthermore, the (R)-enantiomer is efficiently metabolized in the liver to the ketone body β-hydroxybutyrate (βHB), whereas the (S)-enantiomer is not.[5] This makes (R)-1,3-butanediol and its esters, like the diacetate, valuable candidates for inducing therapeutic ketosis.[2][6] Therefore, any research in a biological context necessitates careful consideration and potential separation of these enantiomers.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various applications, from reaction conditions to formulation and storage.
| Property | Value | Source(s) |
| Appearance | Clear, colorless liquid | [7] |
| Molecular Weight | 174.19 g/mol | [3] |
| Density | 1.028 g/cm³ at 25°C | [8] |
| Boiling Point | 222 - 228.76 °C at 760 mmHg | [7][8] |
| Flash Point | 85 °C (185 °F) TCC | [8] |
| Refractive Index | 1.4199 at 20°C | [8] |
| Water Solubility | 4438 mg/L at 25 °C (estimated) | [8] |
| LogP (o/w) | 0.710 (estimated) | [8] |
Synthesis and Manufacturing
1,3-Butanediol diacetate is typically produced via the esterification of 1,3-butanediol with an acetylating agent. The choice of method depends on the desired scale, purity, and sensitivity of the starting materials.
Synthetic Pathway: Fischer Esterification
The most direct route is the Fischer esterification of 1,3-butanediol with two equivalents of acetic acid, catalyzed by a strong acid such as sulfuric acid. The reaction is driven to completion by removing the water formed as a byproduct. A more reactive, though less atom-economical, approach involves using acetic anhydride with a catalyst.
Caption: General workflow for the synthesis of 1,3-Butanediol Diacetate.
Experimental Protocol: Synthesis via Acetic Anhydride
This protocol describes a laboratory-scale synthesis using acetic anhydride, which typically results in high yields. The use of a mild base catalyst like 4-dimethylaminopyridine (DMAP) is common for such reactions.[9]
Materials:
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1,3-Butanediol (1.0 mol, 90.12 g)
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Acetic Anhydride (2.2 mol, 224.6 g)
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4-(Dimethylamino)pyridine (DMAP) (0.05 mol, 6.1 g)
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Dichloromethane (DCM), anhydrous (500 mL)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-butanediol, anhydrous DCM, and DMAP.
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Addition of Reagent: Cool the flask in an ice bath. Slowly add the acetic anhydride to the stirred solution over 30 minutes, ensuring the temperature remains below 20°C.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Workup - Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add 200 mL of saturated NaHCO₃ solution to quench the excess acetic anhydride. Caution: CO₂ gas evolution will occur.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2 x 150 mL of saturated NaHCO₃ solution and 1 x 150 mL of brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
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Purification: Purify the resulting crude oil by vacuum distillation to yield pure 1,3-butanediol diacetate.
Chemical Reactivity
Hydrolysis
As an ester, 1,3-butanediol diacetate is susceptible to hydrolysis, which breaks the ester bonds to yield 1,3-butanediol and two molecules of acetic acid. This reaction can be catalyzed by either acid or base (saponification). The rate of hydrolysis is a critical parameter for pharmaceutical applications, especially if the molecule is considered as a pro-drug, as enzymatic hydrolysis in plasma would be the mechanism of action.[6] Studies on similar ketone esters show rapid degradation in plasma, suggesting efficient cleavage by esterase enzymes.[6]
Transesterification
1,3-Butanediol diacetate can undergo transesterification in the presence of another alcohol and a catalyst. This reaction involves exchanging the acetyl groups with other acyl groups or the butanediol backbone with another alcohol. This reactivity is fundamental to its use in polymer chemistry, where the parent diol is used to create polyesters through transesterification polymerization.[10]
Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and quantity of 1,3-butanediol diacetate.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the definitive method for the analysis of volatile and semi-volatile compounds like 1,3-butanediol diacetate. It provides both qualitative (mass spectrum) and quantitative (peak area) data.[4][11]
Experimental Protocol: GC-MS Purity Assay This protocol is a representative method for determining the purity of a 1,3-butanediol diacetate sample.
Materials & Equipment:
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GC-MS system with a polar capillary column (e.g., DB-WAX or similar polyethylene glycol phase).
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Sample of 1,3-butanediol diacetate.
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Ethyl acetate (HPLC grade) for dilution.
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Internal Standard (IS), e.g., tetradecane.
Procedure:
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Standard Preparation: Prepare a stock solution of 1,3-butanediol diacetate and the internal standard in ethyl acetate at a known concentration (e.g., 1000 µg/mL). Create a series of calibration standards by diluting the stock solution.
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Sample Preparation: Accurately weigh approximately 10 mg of the sample, dissolve it in a known volume of ethyl acetate containing the internal standard to achieve a final concentration within the calibration range.
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GC-MS Parameters (Example):
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Injector: 250°C, Split mode (e.g., 50:1)
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Oven Program: Initial 60°C for 2 min, ramp at 10°C/min to 220°C, hold for 5 min.
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Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min).
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MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-300 m/z.
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Analysis: Inject the calibration standards followed by the sample preparations.
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Data Interpretation: Identify the peaks for 1,3-butanediol diacetate and the internal standard based on their retention times and mass spectra. The mass spectrum will show characteristic fragments. Quantify the purity by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H and ¹³C) is indispensable for unambiguous structural confirmation.[3]
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¹H NMR: The proton NMR spectrum will show characteristic signals for the two different methyl groups of the acetate moieties, the methyl group on the butane chain, the methylene protons, and the methine proton.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester groups (~170 ppm), the carbons bonded to oxygen (C1 and C3), and the aliphatic carbons.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups. For 1,3-butanediol diacetate, the most prominent feature will be a strong C=O stretching vibration characteristic of the ester groups, typically found around 1735-1745 cm⁻¹.[3]
Applications in Research and Development
While the primary commercial use of 1,3-butanediol diacetate is as a fragrance ingredient[3], its relevance to the pharmaceutical and research sectors stems largely from its relationship with 1,3-butanediol.
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Pro-drug and Nutrient Research : Esters of (R)-1,3-butanediol are actively being researched as oral supplements to safely and effectively induce a state of therapeutic ketosis.[12] The diacetate ester could serve as a more palatable or metabolically distinct alternative to other ketone esters. Upon ingestion and hydrolysis, it would release (R)-1,3-butanediol, which is then converted to ketone bodies in the liver.[2][13]
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Chemical Intermediate : As a protected form of 1,3-butanediol, the diacetate can be used as an intermediate in multi-step organic synthesis where the hydroxyl groups need to be masked during a particular reaction step.
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Solvent : The parent compound, 1,3-butanediol, is used as a solvent in some pharmaceutical formulations. The diacetate, with its different polarity and properties, could be explored as a specialized solvent for poorly soluble active pharmaceutical ingredients (APIs).
Safety and Handling
According to aggregated GHS information, 1,3-butanediol diacetate is not classified as a hazardous substance.[3] However, as with any chemical, good laboratory practices should be followed.
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses and gloves.
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Handling: Handle in a well-ventilated area. Avoid contact with eyes, skin, and clothing.
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Storage: Store in a cool, dry place in a tightly sealed container.
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In case of contact:
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Eyes: Rinse with plenty of water for at least 15 minutes.
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Skin: Wash off with soap and water.
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Ingestion: Rinse mouth with water. Do not induce vomiting.[7]
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Conclusion
1,3-Butanediol diacetate is a molecule whose technical importance is on the rise, moving beyond its traditional role in fragrances. Its stereochemistry is intrinsically linked to that of its parent diol, a compound of significant interest in modern pharmaceutical development as both a chiral building block and a metabolic precursor. For researchers and drug development professionals, a thorough understanding of the diacetate's properties, synthesis, and analysis is crucial for leveraging its potential as a synthetic intermediate, a specialized solvent, or a candidate for pro-drug strategies aimed at therapeutic ketosis. The methodologies outlined in this guide provide a solid foundation for the accurate and reliable scientific investigation of this versatile diester.
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